molecular formula C19H14Cl2N2O3 B2569795 [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 338413-68-6

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2569795
CAS No.: 338413-68-6
M. Wt: 389.23
InChI Key: DUOXMMRLHUHZNC-UHFFFAOYSA-N
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Description

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, a chlorophenoxy group, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The initial step involves the preparation of the pyridine intermediate, which can be synthesized via a nucleophilic substitution reaction. For instance, 2-chloropyridine can react with 4-chlorophenol in the presence of a base such as potassium carbonate to form 2-(4-chlorophenoxy)pyridine.

  • Carbamate Formation: : The next step involves the formation of the carbamate group. This can be achieved by reacting the pyridine intermediate with methyl chloroformate and 4-chloroaniline under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a potential pesticide or herbicide due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-fluorophenyl)carbamate
  • [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-bromophenyl)carbamate

Uniqueness

Compared to similar compounds, [2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate is unique due to the presence of two chlorophenyl groups, which can influence its reactivity and interaction with biological targets. This structural feature may enhance its potency or selectivity in certain applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

[2-(4-chlorophenoxy)pyridin-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3/c20-14-3-7-16(8-4-14)23-19(24)25-12-13-2-1-11-22-18(13)26-17-9-5-15(21)6-10-17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOXMMRLHUHZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)COC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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